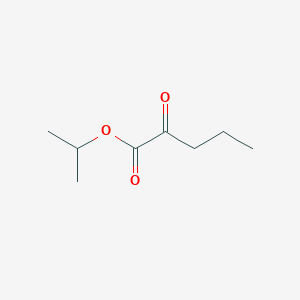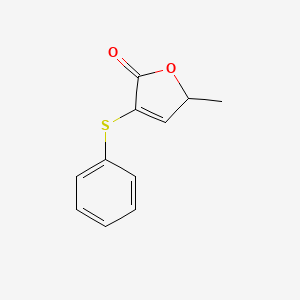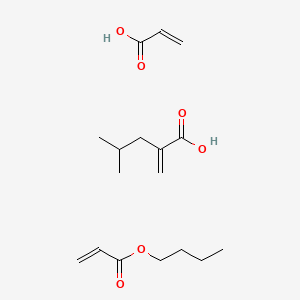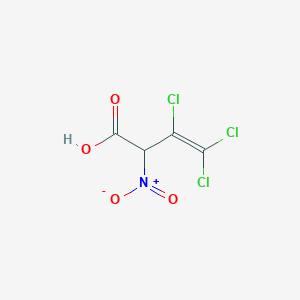![molecular formula C13H20O2 B14630073 2-[(2-Methylhex-5-en-3-yn-2-yl)oxy]cyclohexan-1-ol CAS No. 58070-40-9](/img/structure/B14630073.png)
2-[(2-Methylhex-5-en-3-yn-2-yl)oxy]cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Methylhex-5-en-3-yn-2-yl)oxy]cyclohexan-1-ol is an organic compound that features a cyclohexanol core with an ether linkage to a substituted hexenynyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylhex-5-en-3-yn-2-yl)oxy]cyclohexan-1-ol typically involves the following steps:
Formation of the Hexenynyl Intermediate: The starting material, 2-methylhex-5-en-3-yn-2-ol, can be synthesized through the reaction of 2-methyl-3-butyn-2-ol with acetylene in the presence of a suitable catalyst.
Etherification: The hexenynyl intermediate is then reacted with cyclohexanol in the presence of a strong base such as sodium hydride or potassium tert-butoxide to form the ether linkage, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction reactions can target the alkyne or alkene functionalities, converting them to alkanes.
Substitution: The ether linkage can be susceptible to nucleophilic substitution reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Strong acids like hydrochloric acid or bases like sodium hydroxide are typically used.
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of fully saturated cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexanol derivatives depending on the nucleophile used.
科学的研究の応用
2-[(2-Methylhex-5-en-3-yn-2-yl)oxy]cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving ether linkages.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of 2-[(2-Methylhex-5-en-3-yn-2-yl)oxy]cyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to modulate biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are subject to ongoing research.
類似化合物との比較
Similar Compounds
2-Methylhex-5-en-3-yn-2-ol: Shares the hexenynyl group but lacks the cyclohexanol core.
Cyclohexanol: Lacks the ether linkage and substituted hexenynyl group.
2-Methyl-5-hexen-3-ol: Similar structure but with an alcohol group instead of an alkyne.
Uniqueness
2-[(2-Methylhex-5-en-3-yn-2-yl)oxy]cyclohexan-1-ol is unique due to its combination of a cyclohexanol core with an ether linkage to a substituted hexenynyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
58070-40-9 |
|---|---|
分子式 |
C13H20O2 |
分子量 |
208.30 g/mol |
IUPAC名 |
2-(2-methylhex-5-en-3-yn-2-yloxy)cyclohexan-1-ol |
InChI |
InChI=1S/C13H20O2/c1-4-5-10-13(2,3)15-12-9-7-6-8-11(12)14/h4,11-12,14H,1,6-9H2,2-3H3 |
InChIキー |
GNVDJSUINZOOHP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C#CC=C)OC1CCCCC1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


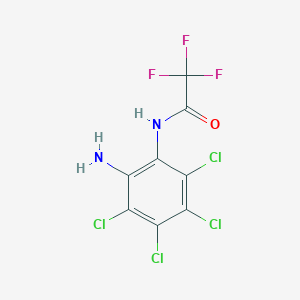
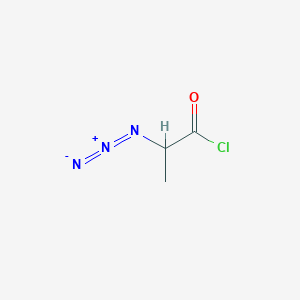
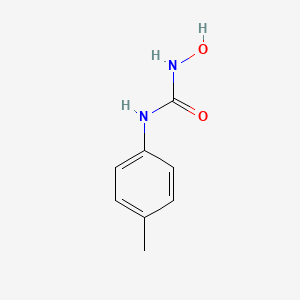
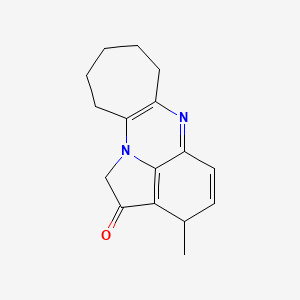
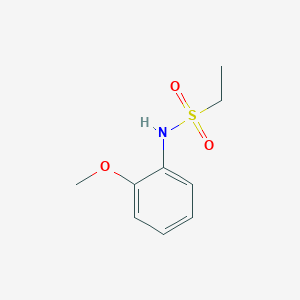
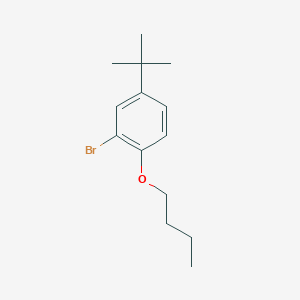
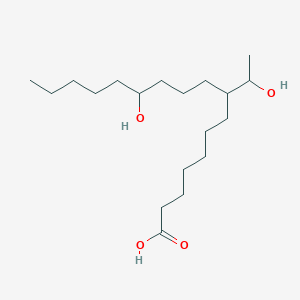
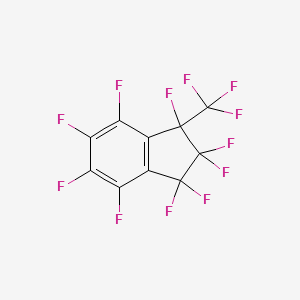
![Ethyl 7-ethyl-6-oxooctahydro-2h-pyrazino[1,2-c]pyrimidine-2-carboxylate](/img/structure/B14630041.png)
